N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, is a derivative of quinoline and thiazole . Quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities . Thiazoles are found in many potent biologically active compounds . .
Mode of Action
Quinoline and thiazole derivatives are known to interact with cells and have shown efficacy against typical drugs in the market
Biochemical Pathways
Quinoline and thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The downstream effects of these activities would depend on the specific pathways affected.
Result of Action
Thiazole derivatives have demonstrated diverse biological activities, including antitumor and cytotoxic activity . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide are largely determined by its interactions with various biomolecules. The thiazole ring in the compound is known to interact with a variety of enzymes and proteins
Cellular Effects
Given the known biological activities of thiazole and quinoline derivatives , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c25-20-7-6-15-10-17(11-16-8-9-24(20)21(15)16)29(26,27)22-12-19-23-18(13-28-19)14-4-2-1-3-5-14/h10-11,13-14,22H,1-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRLJJGVUJCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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